molecular formula C13H18O2 B14840000 2-(Cyclopropylmethyl)-6-isopropoxyphenol

2-(Cyclopropylmethyl)-6-isopropoxyphenol

Cat. No.: B14840000
M. Wt: 206.28 g/mol
InChI Key: IRMLQWPEGSDBJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Cyclopropylmethyl)-6-isopropoxyphenol is an organic compound characterized by the presence of a cyclopropylmethyl group and an isopropoxy group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is through the Suzuki-Miyaura coupling reaction, which involves the use of boronic acids and palladium catalysts . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing optimized conditions to ensure high yield and purity. The choice of reagents, catalysts, and solvents is crucial to achieving efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopropylmethyl)-6-isopropoxyphenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: Reduction reactions can convert the phenol group to a cyclohexanol derivative.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the phenol ring is substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Electrophilic aromatic substitution reactions typically use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Cyclohexanol derivatives.

    Substitution: Halogenated or nitrated phenol derivatives.

Scientific Research Applications

2-(Cyclopropylmethyl)-6-isopropoxyphenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Cyclopropylmethyl)-6-isopropoxyphenol involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Cyclopropylmethyl)-6-isopropoxyphenol is unique due to the presence of both cyclopropylmethyl and isopropoxy groups, which confer distinct chemical and biological properties. This combination enhances its potential for diverse applications in research and industry.

Properties

Molecular Formula

C13H18O2

Molecular Weight

206.28 g/mol

IUPAC Name

2-(cyclopropylmethyl)-6-propan-2-yloxyphenol

InChI

InChI=1S/C13H18O2/c1-9(2)15-12-5-3-4-11(13(12)14)8-10-6-7-10/h3-5,9-10,14H,6-8H2,1-2H3

InChI Key

IRMLQWPEGSDBJE-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=CC(=C1O)CC2CC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.